REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[C:12]([C:13]([O:15]C)=[O:14])=[C:11]([C:17]([O:19]C)=[O:18])[S:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1.[OH-].[Na+].Cl.ClC1C=C(C2C(C(O)=O)=CSN=2)C=CC=1>>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[C:12]([C:13]([OH:15])=[O:14])=[C:11]([C:17]([OH:19])=[O:18])[S:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
Dimethyl 3-(m-chlorophenyl)-4,5-isothiazoledicarboxylate
|
Quantity
|
14.51 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C1=NSC(=C1C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
10.08 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C1=NSC=C1C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
rapid heating of the sample
|
Type
|
CUSTOM
|
Details
|
produced normal decomposition in this temperature range
|
Type
|
TEMPERATURE
|
Details
|
slow heating
|
Type
|
TEMPERATURE
|
Details
|
Infrared of material heated slowly to 190°
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)C1=NSC(=C1C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |